

A Technical Guide to the Discovery of Novel Bioactive Benzohydrazide Compounds

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Compound of Interest

Compound Name: 3-Methylbenzohydrazide

Cat. No.: B076409

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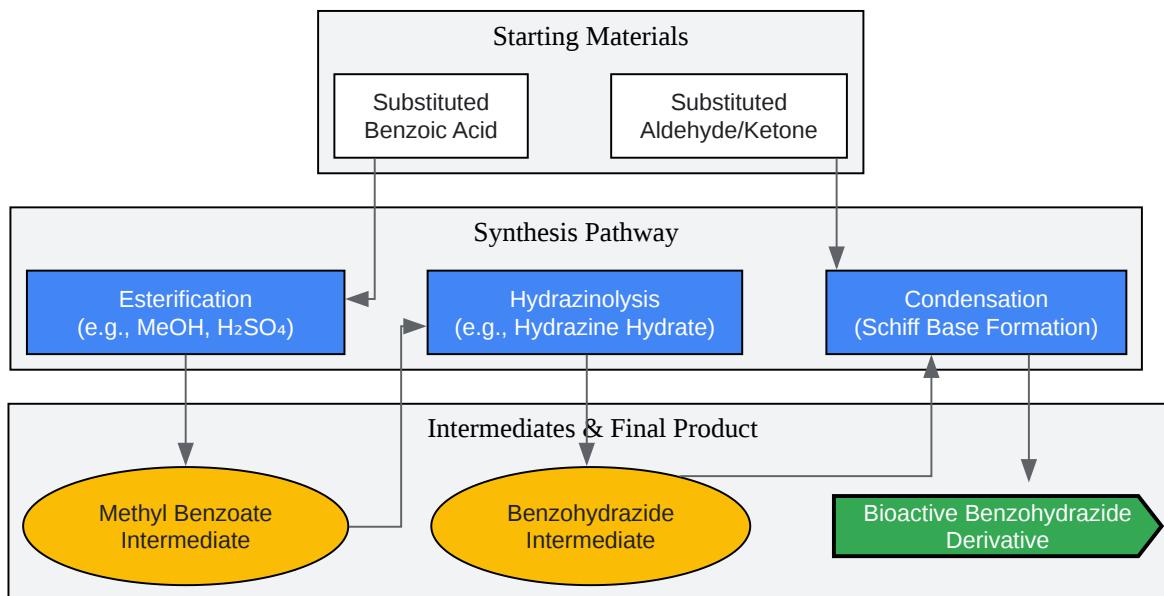
For Researchers, Scientists, and Drug Development Professionals

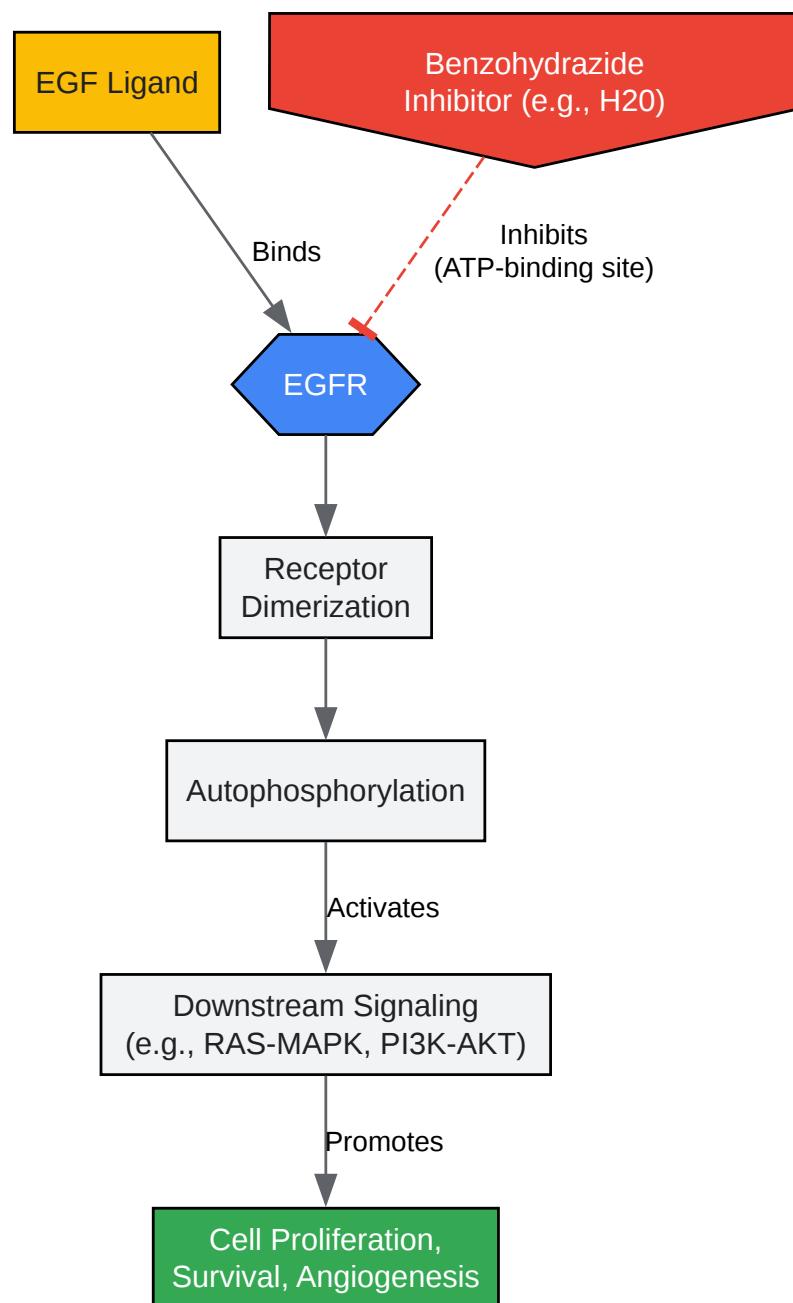
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel benzohydrazide derivatives. Benzohydrazides are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.^[1] Derivatives of benzohydrazide are known to possess antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, and antioxidant properties.^{[2][3][4][5]} This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to serve as an in-depth resource for professionals in the field of drug discovery.

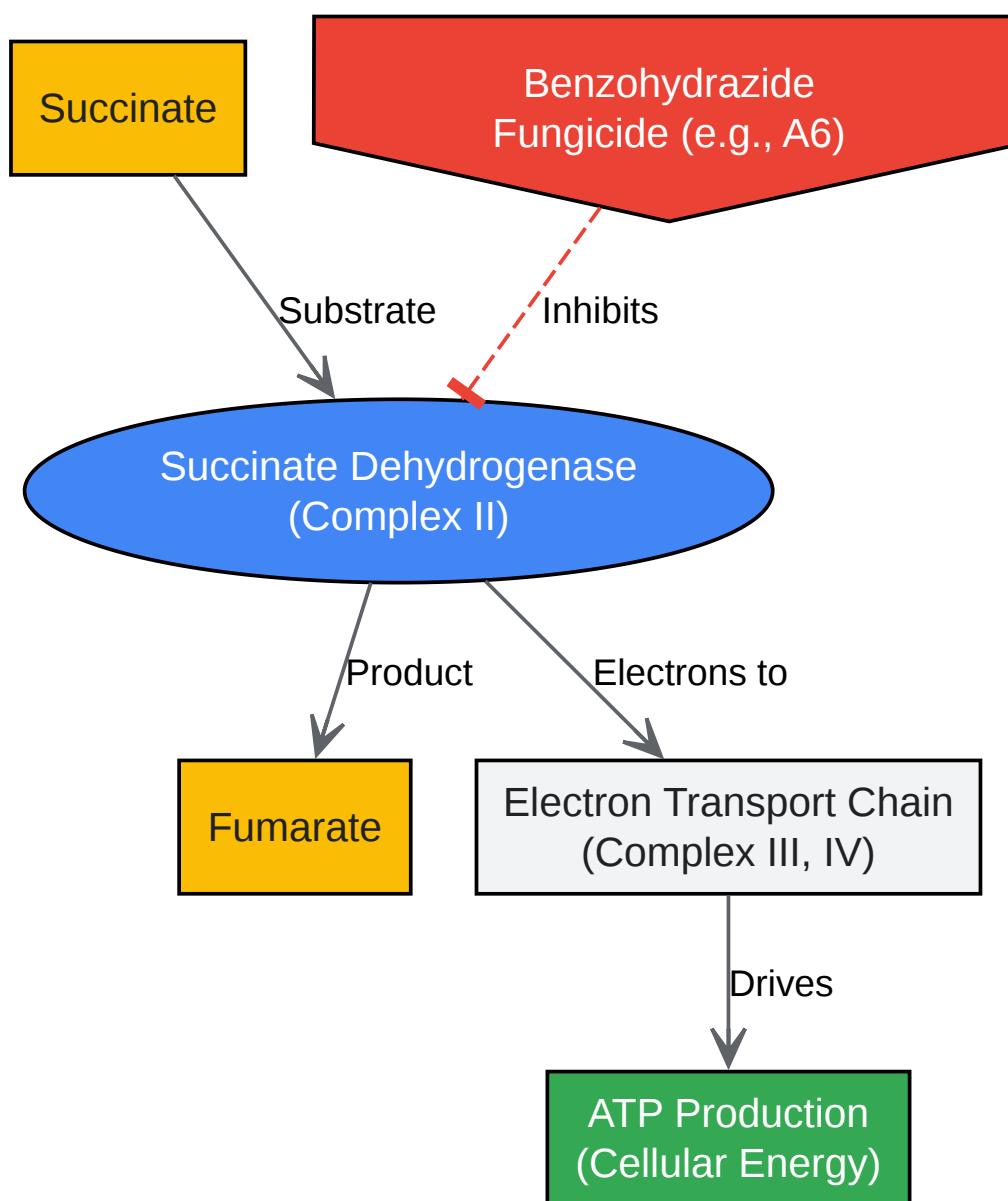
General Synthesis Strategies

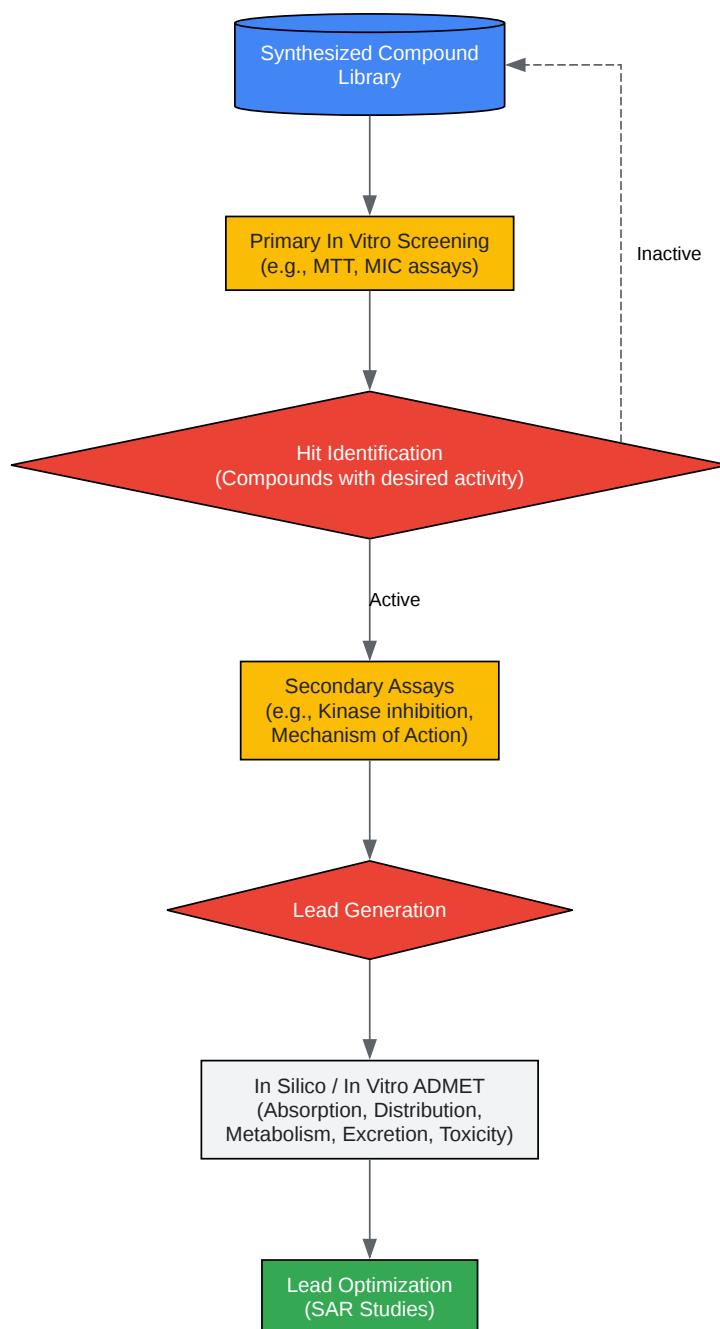
The synthesis of benzohydrazide derivatives often begins with the esterification of a substituted benzoic acid, followed by reaction with hydrazine hydrate to form the core benzohydrazide intermediate. This intermediate is then typically condensed with various aldehydes or ketones to yield the final Schiff base derivatives.^[2] This modular synthesis approach allows for the creation of large libraries of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

A general workflow for the synthesis of benzohydrazide derivatives is outlined below.









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